molecular formula C13H25N3 B1428979 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane CAS No. 1344063-40-6

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane

Cat. No.: B1428979
CAS No.: 1344063-40-6
M. Wt: 223.36 g/mol
InChI Key: MCJVAKMTQNNUDK-UHFFFAOYSA-N
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Description

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[25]octane is a chemical compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure This compound features a piperazine ring substituted with a methyl group and a spirocyclic octane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane typically involves the reaction of 4-methylpiperazine with an appropriate spirocyclic precursor. One common method is the nucleophilic substitution reaction, where the piperazine ring attacks the spirocyclic precursor under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process must be carefully controlled to ensure the purity and yield of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane exerts its effects depends on its molecular targets and pathways involved. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of biological responses. The exact mechanism would vary based on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but with a different alkyl chain.

  • 4-Methyl-1-piperazinepropanamine: Another piperazine derivative with a different functional group.

Uniqueness: 1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to other piperazine derivatives. This structural uniqueness can lead to different biological activities and applications.

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-15-6-8-16(9-7-15)11-12-10-13(12)2-4-14-5-3-13/h12,14H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJVAKMTQNNUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CC23CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Reactant of Route 2
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Reactant of Route 3
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Reactant of Route 4
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Reactant of Route 5
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane
Reactant of Route 6
1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane

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